Tricosanoyl-CoA (triammonium)
Description
Structural Characterization and Chemical Identity of Tricosanoyl-CoA (Triammonium)
Molecular Architecture and Atomic Composition
Tricosanoyl-CoA (triammonium) comprises three distinct components: a tricosanoyl group, a coenzyme A (CoA) moiety, and triammonium counterions. The tricosanoyl group is a saturated 23-carbon fatty acid ($$C{23}H{45}COO^-$$) linked to CoA via a thioester bond ($$-S−CO−$$). The CoA moiety includes adenine, ribose, pantothenic acid, and a phosphopantetheine group, with the latter containing two phosphate groups and a sulfhydryl terminus. The triammonium ions ($$3NH_4^+$$) neutralize the negative charges on the phosphate and carboxylate groups, enhancing solubility in aqueous environments.
The molecular formula of the triammonium salt is $$C{44}H{89}N{10}O{17}P{3}S$$, derived from the conjugate base ($$C{44}H{76}N{7}O{17}P{3}S^{4-}$$) and three ammonium ions. The calculated molecular weight is approximately 1,154.2 g/mol, consistent with the addition of 54.1 g/mol (3 × $$NH_4^+$$) to the base form’s 1,100.1 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | $$C{44}H{89}N{10}O{17}P_{3}S$$ |
| Molecular Weight (g/mol) | 1,154.2 |
| Acyl Chain Length | 23 carbons (saturated) |
| Charge at Physiological pH | Neutralized by $$NH_4^+$$ |
IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name for tricosanoyl-CoA (triammonium) reflects its structural complexity:
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tricosanethioate triammonium .
Key stereochemical features include:
- R-configuration at the pantothenate C2 and ribose C2 positions.
- S-configuration at the ribose C4 position.
- The thioester bond’s planar geometry, which facilitates nucleophilic attack during acyl transfer reactions.
The stereochemistry of the CoA backbone is critical for enzymatic recognition, particularly in mitochondrial β-oxidation pathways.
Spectroscopic Profiling (NMR, MS, IR)
Nuclear Magnetic Resonance (NMR)
- $$^1H$$ NMR : Signals for the adenine ring (δ 8.3–8.5 ppm), ribose protons (δ 4.0–5.5 ppm), and methyl groups in the pantothenate moiety (δ 1.2–1.5 ppm). The tricosanoyl chain exhibits broad resonances at δ 1.2–2.3 ppm (methylene) and δ 0.88 ppm (terminal methyl).
- $$^31P$$ NMR : Three distinct peaks for the α-, β-, and γ-phosphate groups (δ −10 to −12 ppm).
Mass Spectrometry (MS)
- High-Resolution MS : A molecular ion peak at m/z 1,154.2 ($$[M+H]^+$$) corresponds to the triammonium form. Fragmentation patterns reveal losses of $$NH_3$$ (−17 Da) and phosphate groups (−98 Da).
Infrared (IR) Spectroscopy
Crystallographic Analysis and Conformational Dynamics
Crystallographic data for tricosanoyl-CoA (triammonium) remain elusive due to challenges in crystallizing large, flexible molecules. However, molecular dynamics simulations predict:
- Coiled Conformation : The 23-carbon acyl chain adopts a helical arrangement in hydrophobic environments.
- Extended Conformation : In aqueous solutions, the chain extends to minimize contact with water, stabilized by ammonium-phosphate interactions.
The phosphopantetheine arm exhibits significant flexibility, enabling substrate delivery to enzymes like carnitine palmitoyltransferase 1 (CPT1) during mitochondrial import.
Properties
Molecular Formula |
C44H89N10O17P3S |
|---|---|
Molecular Weight |
1155.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tricosanethioate;azane |
InChI |
InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3/t33-,37+,38?,39+,43-;;;/m1.../s1 |
InChI Key |
VWUVJQXOYHTDCP-MBTSVFGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N |
Origin of Product |
United States |
Preparation Methods
Substrate Activation
The enzymatic synthesis of tricosanoyl-CoA begins with the activation of tricosanoic acid (C23:0) to its acyl-adenylate intermediate. This step is catalyzed by acyl-CoA synthetase (ACS), which utilizes ATP to form an acyl-adenylate bond:
$$
\text{Tricosanoic acid} + \text{ATP} \xrightarrow{\text{ACS}} \text{Tricosanoyl-AMP} + \text{PP}_i
$$
The reaction occurs in a buffered aqueous solution (pH 7.4–8.0) containing Mg²⁺ as a cofactor.
Thioester Bond Formation
The acyl-adenylate intermediate reacts with the thiol group of CoA, facilitated by ACS, to yield tricosanoyl-CoA:
$$
\text{Tricosanoyl-AMP} + \text{CoA-SH} \xrightarrow{\text{ACS}} \text{Tricosanoyl-CoA} + \text{AMP}
$$
Optimal conditions include a temperature of 37°C and a molar ratio of 1:1.2 (tricosanoic acid:CoA) to minimize unreacted substrates.
Triammonium Salt Formation
The final product is precipitated as the triammonium salt by adding ammonium acetate (3 equivalents) to the reaction mixture. The precipitate is collected via centrifugation, washed with cold ethanol, and lyophilized.
Chemical Synthesis via Mixed Anhydride Method
Carbodiimide-Mediated Coupling
Tricosanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane. The reaction forms a reactive intermediate, which is subsequently coupled with CoA’s thiol group:
$$
\text{Tricosanoic acid} + \text{DCC} \rightarrow \text{Tricosanoyl-O-acylisourea} + \text{DCU}
$$
$$
\text{Tricosanoyl-O-acylisourea} + \text{CoA-SH} \rightarrow \text{Tricosanoyl-CoA} + \text{Urea}
$$
This method achieves yields of 65–75% but requires rigorous anhydrous conditions.
Purification and Salt Exchange
Crude tricosanoyl-CoA is purified via reversed-phase HPLC (C18 column, gradient elution with 10–50% acetonitrile in 50 mM ammonium acetate). The triammonium salt is obtained by lyophilizing fractions eluted with ammonium-containing buffers.
Industrial-Scale Production
Fermentation-Derived CoA
Industrial production leverages microbial fermentation to generate CoA, followed by enzymatic acylation with tricosanoic acid. Escherichia coli strains engineered to overexpress ACS and CoA biosynthetic enzymes (e.g., pantothenate kinase) are cultured in bioreactors with tricosanoic acid supplementation.
Continuous-Flow Reactor Systems
Acyl-CoA synthesis is optimized in continuous-flow systems, where immobilized ACS enzymes on solid supports enable high-throughput production. Key parameters:
| Parameter | Value |
|---|---|
| Residence time | 30–45 minutes |
| Temperature | 25–30°C |
| Substrate conc. | 10 mM tricosanoic acid |
| Yield | 85–90% |
This method reduces production costs by 40% compared to batch processes.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion at m/z 1155.2 (C₄₄H₈₉N₁₀O₁₇P₃S) with a triammonium adduct. Fragmentation patterns validate the thioester linkage and acyl chain integrity.
Nuclear Magnetic Resonance (NMR)
¹H and ³¹P NMR spectra provide structural validation:
Enzymatic Activity Assay
Tricosanoyl-CoA’s biological activity is confirmed via β-oxidation assays using peroxisomal fractions. Substrate consumption is monitored by NAD⁺ reduction at 340 nm.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Enzymatic (ACS) | 80–85 | ≥98 | 1200 | Moderate |
| Chemical (DCC) | 65–75 | ≥95 | 950 | Low |
| Industrial (Fermentation) | 90–95 | ≥99 | 700 | High |
Challenges and Optimization Strategies
Thioester Hydrolysis
Tricosanoyl-CoA is prone to hydrolysis at pH < 6.0. Stabilization is achieved by maintaining neutral pH during synthesis and storage at -80°C in ammonium buffer.
Acyl Chain Solubility
The long acyl chain (C23) reduces aqueous solubility. Co-solvents like ethylene glycol (10% v/v) enhance solubility during enzymatic reactions without inhibiting ACS.
Chemical Reactions Analysis
Types of Reactions: Tricosanoyl-CoA (triammonium) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
Tricosanoyl-CoA (triammonium) has a wide range of scientific research applications, including:
Mechanism of Action
Tricosanoyl-CoA (triammonium) exerts its effects through its role as a substrate for very long-chain acyl-CoA synthase . This enzyme catalyzes the formation of very long-chain acyl-CoAs, which are essential for the beta-oxidation of fatty acids in mitochondria and peroxisomes . The molecular targets and pathways involved include the activation of fatty acids and their subsequent degradation through beta-oxidation .
Comparison with Similar Compounds
Structural and Functional Analogues
Acyl-CoA Derivatives
Acyl-CoA compounds vary by acyl chain length and salt form, influencing their biological roles and physicochemical properties.
Notes:
- Chain Length Impact: Tricosanoyl-CoA’s C23 chain distinguishes it from shorter acyl-CoAs (e.g., C16 or C18), which are more prevalent in standard metabolic pathways. VLCFAs like C23 are associated with specialized processes, such as sphingolipid synthesis or neuronal membrane maintenance.
- Salt Form: The triammonium salt in Tricosanoyl-CoA improves aqueous solubility compared to sodium or potassium salts, which are more common in commercial acyl-CoA reagents .
Triammonium Salts
Triammonium salts are characterized by their ammonium counterions, which influence stability and solubility.
Notes:
- Functional Divergence: While triammonium citrate serves as a preservative and buffering agent, Tricosanoyl-CoA (triammonium) is tailored for enzymatic assays. The citrate lacks the CoA moiety, rendering it irrelevant to lipid metabolism studies.
Market and Research Trends
- Tricosanoyl-CoA (triammonium): Niche market due to specialized research applications. Suppliers like MedChemExpress and Shanghai Yuanye Bio-Technology dominate production, with prices reflecting low-volume, high-purity synthesis .
- Triammonium Citrate: Boasts a broader market (projected CAGR of 5.9% from 2022–2032) driven by food, pharmaceutical, and industrial demand. Valued at US$ 364.3 million in 2022, it contrasts sharply with Tricosanoyl-CoA’s research-focused niche .
Q & A
Basic: What are the optimal methodologies for synthesizing and characterizing Tricosanoyl-CoA (triammonium) in vitro?
Methodological Answer:
Synthesis typically involves enzymatic or chemical acylation of coenzyme A (CoA) with tricosanoic acid, followed by purification via reversed-phase HPLC. Characterization requires multi-modal validation:
- Mass Spectrometry (MS) for molecular weight confirmation.
- Nuclear Magnetic Resonance (NMR) to verify acyl group attachment and ammonium counterion integrity .
- Enzymatic assays (e.g., using acyl-CoA dehydrogenases) to confirm bioactivity.
Standardize protocols using databases like Web of Science or EMBASE to identify peer-reviewed procedures .
Basic: How can researchers conduct a systematic literature review on Tricosanoyl-CoA’s biochemical roles?
Methodological Answer:
- Use two or more databases (e.g., PubMed, Scopus, Web of Science) with search terms like "Tricosanoyl-CoA metabolism," "long-chain acyl-CoA derivatives," and "mitochondrial β-oxidation."
- Exclusion criteria : Omit non-peer-reviewed sources (conference abstracts, dissertations) and prioritize studies with rigorous experimental designs (controlled variables, statistical validation) .
- Data extraction : Tabulate findings (e.g., substrate specificity, kinetic parameters) to identify consensus or gaps .
Advanced: What experimental design considerations are critical for studying Tricosanoyl-CoA’s role in lipid metabolism pathways?
Methodological Answer:
- Hypothesis-driven design : Compare Tricosanoyl-CoA’s β-oxidation rates against shorter-chain analogs (e.g., C16-CoA) in isolated mitochondria.
- Controls : Include negative (no substrate) and positive (palmitoyl-CoA) controls.
- Triangulation : Combine enzymatic assays (spectrophotometry), MS-based metabolite profiling, and isotopic labeling (¹³C-tricosanoic acid) to validate flux through pathways .
- Ethical/data rigor : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .
Advanced: How should researchers address contradictions in reported enzymatic affinities for Tricosanoyl-CoA?
Methodological Answer:
- Source analysis : Compare experimental conditions (pH, temperature, cofactors) across studies. For example, discrepancies in values may arise from assay buffer differences (e.g., Tris vs. phosphate buffers) .
- Replication : Reproduce key studies using standardized protocols.
- Meta-analysis : Statistically aggregate data from high-quality studies (e.g., those with , SD/SE reporting) to calculate weighted averages .
Advanced: What computational strategies can predict Tricosanoyl-CoA’s interactions with lipid-binding proteins?
Methodological Answer:
- Molecular docking : Use tools like AutoDock Vina to model binding affinities with acyl-CoA-binding proteins (ACBPs).
- MD simulations : Simulate conformational changes in proteins upon Tricosanoyl-CoA binding (GROMACS/AMBER).
- Validation : Cross-check predictions with experimental mutagenesis data (e.g., residue-specific binding energy changes) .
Basic: What analytical techniques are recommended for quantifying Tricosanoyl-CoA in complex biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize ion-pairing reagents (e.g., tributylamine) for acyl-CoA separation.
- Internal standards : Use stable isotope-labeled analogs (e.g., ¹³C-Tricosanoyl-CoA) to correct for matrix effects.
- Quality control : Include spike-recovery experiments (70–130% recovery acceptable) .
Advanced: How can researchers ensure reproducibility when studying Tricosanoyl-CoA’s effects on cellular lipid homeostasis?
Methodological Answer:
- Cell line validation : Use authenticated cell lines (e.g., HepG2 for hepatic studies) and document passage numbers.
- Standardized culture conditions : Control media composition (e.g., lipid-free serum) and oxygen levels.
- Data sharing : Deposit raw datasets in repositories like Zenodo with metadata (e.g., instrument settings, normalization methods) .
Advanced: What strategies mitigate interference from endogenous acyl-CoA species in Tricosanoyl-CoA assays?
Methodological Answer:
- Chromatographic separation : Employ ultra-HPLC with C18 columns and gradient elution.
- Enzymatic depletion : Pre-treat samples with acyl-CoA thioesterases to hydrolyze endogenous species, excluding Tricosanoyl-CoA via selective inhibitors .
- Blank subtraction : Run parallel assays without substrate to identify background signals .
Basic: How should researchers design a kinetic study of Tricosanoyl-CoA’s enzyme interactions?
Methodological Answer:
- Substrate titration : Test 5–8 concentrations spanning 0.5–5 × estimated .
- Continuous assays : Monitor NADH oxidation spectrophotometrically (340 nm) for dehydrogenases.
- Data fitting : Use nonlinear regression (e.g., Michaelis-Menten model in GraphPad Prism) with outlier exclusion (ROUT method, ) .
Advanced: What integrative approaches link Tricosanoyl-CoA’s biochemical properties to its physiological roles?
Methodological Answer:
- Multi-omics : Combine transcriptomics (RNA-seq of lipid metabolism genes) with lipidomics (LC-MS profiling) in Tricosanoyl-CoA-treated models.
- Knockdown/overexpression : Use siRNA or CRISPR-Cas9 to modulate enzymes like CPT1A and assess Tricosanoyl-CoA flux.
- Pathway mapping : Tools like KEGG or Reactome contextualize findings within broader metabolic networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
